
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as HPPPO, is a synthetic compound that has gained significant attention in the field of biomedical research. HPPPO is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in various physiological processes such as pain sensation, thermoregulation, and inflammation.
Wissenschaftliche Forschungsanwendungen
Chiral Oxime Ethers in Asymmetric Synthesis
Research demonstrates the utility of chiral oxime ethers in asymmetric synthesis, showing that organolithium or Grignard reagents added to aldehyde oximes in the presence of boron trifluoride–diethyl ether can form hydroxylamines with high diastereoselectivity. This method could potentially be applied to synthesize derivatives of N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide for studying their biological activity or physical properties (Hunt et al., 1999).
Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator provides a framework for investigating the metabolic pathways, pharmacokinetics, and potential therapeutic applications of this compound. Understanding these aspects could guide the development of new drugs or diagnostic agents (Di Wu et al., 2006).
Metal-Organic Frameworks (MOFs) for Photoluminescence and Magnetic Properties
A study on lanthanide-based metal-organic frameworks (Ln-MOFs) highlights the potential of using oxalamide derivatives in constructing MOFs with specific photoluminescence and magnetic properties. These properties are crucial for applications in sensing, imaging, and electronic devices. The methodology and insights from this study could be explored for synthesizing MOFs using this compound or its derivatives (Luo et al., 2018).
Novel Synthetic Approaches and Chemical Stability
Research focusing on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes presents a novel synthetic approach that could be applicable to the synthesis and study of this compound. Understanding the structural characteristics and stability of these complexes can provide insights into designing more stable and effective compounds for various applications (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-6-8-17(9-7-16)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHKNUFCIOOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
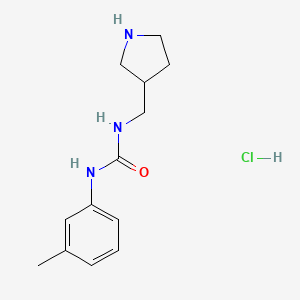
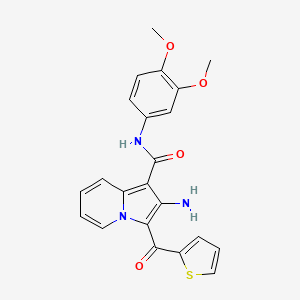
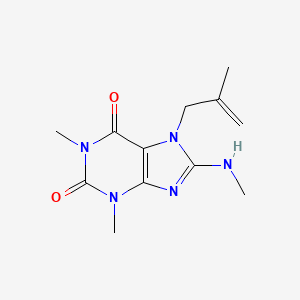
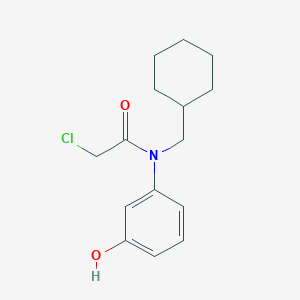
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)


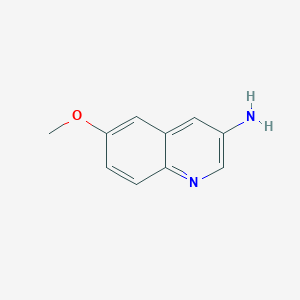
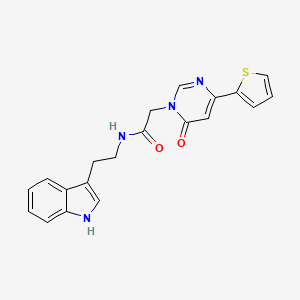
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
